REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[C:7](N)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.CC[N:15](CC)CC>>[C:2]1([NH2:1])[C:3]([NH2:15])=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[CH:9][CH:8]=[CH:7]2
|
Name
|
4′-O-demethyl-4β-N-4-desoxypodophyllotoxin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC2=C(C=CC=C12)N
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
4′-O-demethyl-4β-bromo-4-desoxy podophyllotoxin
|
Quantity
|
462 mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give the product in 76% yield
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)N)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |